molecular formula C16H16N2S B2637791 N-benzyl-4-ethylbenzo[d]thiazol-2-amine CAS No. 1219911-66-6

N-benzyl-4-ethylbenzo[d]thiazol-2-amine

Cat. No.: B2637791
CAS No.: 1219911-66-6
M. Wt: 268.38
InChI Key: WVHMJQSSDKYSOB-UHFFFAOYSA-N
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Description

N-benzyl-4-ethylbenzo[d]thiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of benzo[d]thiazol-2-amine derivatives, a privileged scaffold renowned for its diverse pharmacological potential. This specific derivative features a benzyl substitution on the thiazole nitrogen and an ethyl group at the 4-position of the benzothiazole ring, modifications known to fine-tune the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets. The benzo[d]thiazol-2-amine core is a well-established structure in the development of investigational anticancer agents. Molecular docking studies on closely related derivatives have demonstrated strong binding affinities to critical biological targets, such as the Human Epidermal growth factor receptor (HER) enzyme, with computed binding energies as high as -10.4 kcal/mol, suggesting a potential mechanism of action involving enzyme inhibition . Furthermore, these compounds have shown a promising ability to interact with DNA, potentially through groove-binding interactions, which can disrupt vital cellular processes in cancer cells . Beyond oncology research, the benzothiazole scaffold exhibits a broad spectrum of biological activities. Synthetic derivatives have been reported as potent inhibitors of enzymes like urease and α-glucosidase, indicating utility in infectious disease and metabolic disorder research . Additionally, this structural class has been extensively explored for its anti-tubercular properties, often targeting enzymes such as DprE1 in Mycobacterium tuberculosis . Researchers value this compound as a versatile synthetic intermediate. The rigid, planar thiazole ring system enhances molecular recognition through its electronic features and hydrogen-bonding capabilities, which are crucial for target engagement . The specific substitutions on the core scaffold make it a valuable building block for constructing more complex molecules in combinatorial chemistry and fragment-based drug discovery campaigns. As with all materials of this nature, this compound is strictly for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-ethyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-2-13-9-6-10-14-15(13)18-16(19-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHMJQSSDKYSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 4 Ethylbenzo D Thiazol 2 Amine and Its Analogs

Direct Synthesis Approaches to the Benzothiazole (B30560) Ring System

The construction of the benzothiazole scaffold is a critical step, and several methods have been developed for this purpose. These approaches often involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) derivatives.

A common and effective method for the synthesis of 2-aminobenzothiazoles is the cyclization of phenylthioureas. nih.gov This can be achieved by treating a 4-substituted aniline with potassium thiocyanate (B1210189) in the presence of bromine and acetic acid. nih.gov For the synthesis of 4-ethylbenzo[d]thiazol-2-amine, this would involve the reaction of 3-ethylaniline (B1664132). However, this method is most effective for 6-substituted 2-aminobenzothiazoles, as the thiocyanation can occur at the para position in unsubstituted or 4-substituted anilines. nih.gov

A more regioselective approach involves the cyclization of phenylthioureas derived from ortho-substituted anilines. For instance, phenylthioureas can undergo cyclization with bromine in chloroform (B151607) or acetic acid. nih.gov Brønsted acid-catalyzed cyclization of 2-aminothiophenols with various reagents also provides a route to substituted benzothiazoles. organic-chemistry.org

Starting MaterialReagentsProductReference
4-Substituted AnilinesKSCN, Br2, Acetic Acid6-Substituted-2-aminobenzothiazoles nih.gov
PhenylthioureasBr2, Chloroform/Acetic Acid2-Aminobenzothiazoles nih.gov
2-Aminothiophenols/Anilinesβ-Diketones, Brønsted Acid2-Substituted Benzothiazoles organic-chemistry.org

Transition metal-catalyzed reactions have emerged as powerful tools in organic synthesis. While direct transition-metal-catalyzed methods for the synthesis of 4-ethyl-2-aminobenzothiazole are not extensively documented in the provided results, related methodologies suggest potential pathways. For instance, copper and palladium-catalyzed intramolecular C-S bond formation has been utilized for the synthesis of 2-aminobenzothiazoles. ijcrt.org These methods typically involve the cyclization of ortho-halothioureas or related precursors. The application of such methods to a suitably substituted precursor could provide a route to the desired 4-ethylbenzothiazole core.

One-pot multicomponent reactions offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. clockss.orgnih.govbeilstein-journals.orgnih.govresearchgate.net These reactions are highly atom-economical and can reduce the need for purification of intermediates. For the synthesis of 2-aminothiazole (B372263) derivatives, a facile and efficient one-pot method involves the reaction of aromatic methyl ketones with thiourea (B124793) in the presence of copper(II) bromide. clockss.org This reaction proceeds via an α-bromination/cyclization process. clockss.org While this method is demonstrated for 4-aryl-2-aminothiazoles, it could potentially be adapted for the synthesis of the target compound.

Another one-pot approach involves the reaction of active methylene (B1212753) ketones with thioureas, which can be achieved electrochemically or using other mediators. beilstein-journals.org A catalyst-free protocol for the synthesis of 2-aminothiazoles in tetrahydrofuran (B95107) has also been developed, reacting phenacyl bromides with thiourea at room temperature. researchgate.net

ReactantsReagents/ConditionsProductReference
Aromatic Methyl Ketones, ThioureaCopper(II) Bromide4-Aryl-2-aminothiazoles clockss.org
Active Methylene Ketones, ThioureasElectrochemical, NH4I2-Aminothiazoles beilstein-journals.org
Phenacyl Bromides, ThioureaTetrahydrofuran, Room Temperature2-Aminothiazoles researchgate.net

N-Alkylation and N-Arylation Strategies for the Amine Moiety

Once the 4-ethylbenzo[d]thiazol-2-amine core is synthesized, the final step is the introduction of the benzyl (B1604629) group onto the 2-amino moiety.

The N-alkylation of 2-aminobenzothiazoles can be achieved by reacting them with alkyl or benzyl halides. escholarship.orgnih.govaip.org This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). escholarship.orgnih.gov For the synthesis of N-benzyl-4-ethylbenzo[d]thiazol-2-amine, 4-ethylbenzo[d]thiazol-2-amine would be reacted with benzyl bromide or benzyl chloride. nih.gov The use of a phase transfer catalyst, such as benzyltriethylamine chloride (TEBA), can facilitate the reaction. nih.gov

2-Aminobenzothiazole (B30445) DerivativeAlkylating AgentConditionsProductReference
6-Alkoxy-2-aminobenzothiazolesAlkyl Bromides or Benzyl ChlorideK2CO3, TEBA, Acetone, RefluxN-Alkyl/Benzyl-6-alkoxy-2-aminobenzothiazoles nih.gov
2-AminobenzothiazoleBromidesK2CO3, DMF, RefluxN-Alkyl-2-aminobenzothiazoles escholarship.org
Substituted 2-Aminobenzothiazoles1,4-bis(bromomethyl)benzeneAl2O3-OK, Acetonitrile, Room Temp.N,N'-bis(benzothiazol-2-yl)-p-xylene-α,α'-diamine derivatives aip.org

A challenge in the N-alkylation of primary amines is the potential for over-alkylation to form tertiary amines. However, for 2-aminobenzothiazoles, regioselective N-alkylation can be achieved. The reaction of 2-aminobenzothiazoles with benzylic alcohols has been shown to be a method for regioselective N-alkylation. rsc.org This approach avoids the use of reactive halides and can offer better control over the reaction. The choice of reaction conditions, including the base and solvent, can influence the selectivity of mono- versus di-alkylation.

Use of Coupling Reagents and Catalytic Systems for C-N Bond Formation

The formation of the C-N bond to introduce the benzyl group onto the 2-amino position of the benzothiazole core is a critical step in the synthesis of the target molecule. Various coupling reagents and catalytic systems have been developed to facilitate this transformation, offering different levels of efficiency, selectivity, and substrate scope.

One prominent method involves the regioselective N-alkylation of 2-aminobenzothiazoles using benzylic alcohols as alkylating agents. This approach often utilizes a catalyst to activate the alcohol and promote the reaction. For instance, a transition metal catalyst can be employed to facilitate the coupling between the 2-aminobenzothiazole and benzyl alcohol, leading to the desired N-benzylated product. The choice of catalyst and reaction conditions is crucial to ensure high regioselectivity for N-alkylation over potential C-alkylation or dialkylation.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for C-N bond formation in the synthesis of benzothiazole derivatives. These reactions typically involve the coupling of a 2-halobenzothiazole with benzylamine (B48309) in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle generally involves oxidative addition of the palladium complex to the 2-halobenzothiazole, followed by coordination of the benzylamine, and subsequent reductive elimination to form the N-benzyl-2-aminobenzothiazole and regenerate the catalyst. Different palladium sources, such as Pd(OAc)₂, and various phosphine (B1218219) ligands can be used to optimize the reaction.

Copper-catalyzed coupling reactions also offer a viable alternative for the N-arylation and N-alkylation of 2-aminobenzothiazoles. These methods can be more cost-effective than palladium-catalyzed systems. The reaction of a 2-halobenzothiazole with benzylamine in the presence of a copper catalyst, such as CuI, and a base can afford the desired N-benzylated product.

The following table provides a comparative overview of different catalytic systems for C-N bond formation in the synthesis of N-substituted 2-aminobenzothiazoles.

Catalyst SystemCoupling PartnersTypical ConditionsAdvantages
Transition Metal Catalyst2-Aminobenzothiazole, Benzyl alcoholVaries depending on the catalystDirect use of alcohols as alkylating agents.
Palladium Catalyst (e.g., Pd(OAc)₂) with Ligand2-Halobenzothiazole, BenzylamineBase, Solvent (e.g., Toluene (B28343), Dioxane), HeatHigh efficiency and broad substrate scope.
Copper Catalyst (e.g., CuI)2-Halobenzothiazole, BenzylamineBase, Solvent (e.g., DMF), HeatCost-effective alternative to palladium.

Introduction of the Ethyl Group at the 4-Position

The introduction of an ethyl group specifically at the 4-position of the benzothiazole ring presents a significant synthetic challenge due to the potential for multiple substitution patterns on the benzene portion of the molecule. Two main strategies are employed to achieve this regioselectivity: direct functionalization of a pre-formed benzothiazole ring and the use of pre-functionalized aromatic precursors in the construction of the benzothiazole ring.

Direct regioselective functionalization of the benzothiazole ring at the 4-position is a desirable but often challenging approach. Electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, on the benzothiazole ring can lead to a mixture of isomers due to the competing directing effects of the fused thiazole ring and any existing substituents. The electron-donating nature of the amino group at the 2-position further complicates the regioselectivity.

However, recent advances in C-H functionalization reactions offer more precise methods for introducing substituents. Directed C-H activation, where a directing group on the molecule guides a metal catalyst to a specific C-H bond, can be a powerful tool for achieving regioselectivity. For the synthesis of 4-ethyl-2-aminobenzothiazole, a directing group could be temporarily installed on the molecule to direct ethylation to the 4-position, followed by its removal. While specific examples for the direct C4-ethylation of 2-aminobenzothiazole are not widely reported, the principles of directed C-H functionalization represent a promising area of research for achieving such transformations.

A more common and often more reliable method for controlling the position of substituents on the benzene ring of benzothiazoles is to start with a pre-functionalized aromatic precursor. For the synthesis of this compound, this would involve the use of 3-ethylaniline as the starting material.

The synthesis of the 4-ethyl-2-aminobenzothiazole core can be achieved through the reaction of 3-ethylaniline with a thiocyanate source, such as potassium thiocyanate, in the presence of an oxidizing agent like bromine. This reaction, a variation of the Hugershoff synthesis, proceeds through the formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring. The position of the ethyl group on the final product is determined by its position on the starting aniline.

The general reaction scheme is as follows:

Thiourea Formation: 3-ethylaniline reacts with a thiocyanate to form N-(3-ethylphenyl)thiourea.

Oxidative Cyclization: The thiourea intermediate is then cyclized in the presence of an oxidizing agent to yield 4-ethylbenzo[d]thiazol-2-amine.

Once the 4-ethyl-2-aminobenzothiazole core is synthesized, the N-benzyl group can be introduced using the C-N bond formation methodologies described in section 2.2.3. This precursor-based approach provides excellent control over the regiochemistry of the ethyl group.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzothiazoles to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of energy-efficient and atom-economical synthetic methods.

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. The development of solvent-free and environmentally benign methodologies for the synthesis of benzothiazoles is a significant step towards greener chemistry.

Solvent-free reactions, where the reactants are mixed together in the absence of a solvent, can reduce waste, simplify purification processes, and lower costs. For example, the condensation of an appropriate aniline derivative with a thiocyanate source to form the benzothiazole ring can, in some cases, be carried out under solvent-free conditions, often with thermal or microwave activation. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, also contribute to greener processes by reducing solvent usage and waste generation.

The use of water as a solvent is another important aspect of green chemistry. While many organic reactions are not compatible with water, certain methodologies for benzothiazole synthesis have been adapted to aqueous conditions, offering a safe and environmentally friendly alternative to organic solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. nih.gov In the synthesis of benzothiazole derivatives, microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov The condensation and cyclization steps in the formation of the benzothiazole ring are particularly amenable to microwave heating.

Atom economy is a central concept in green chemistry that focuses on maximizing the incorporation of all materials used in the synthesis into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical procedures. For the synthesis of this compound and its analogs, a one-pot reaction that combines the formation of the benzothiazole ring with the introduction of the N-benzyl group would be highly atom-economical. For instance, a one-pot synthesis of N-benzyl/allyl-N-phenyl-2-benzothiazolamines has been reported, which proceeds from 1-(2-iodophenyl)-3-phenylthioureas and benzyl/allyl halides in the presence of a copper catalyst. Such strategies minimize the number of synthetic steps and the amount of waste generated.

The following table summarizes some green chemistry approaches applicable to the synthesis of substituted benzothiazoles.

Green Chemistry ApproachDescriptionApplication in Benzothiazole Synthesis
Solvent-Free Synthesis Reactions are conducted without a solvent.Condensation of anilines and thiocyanates; multicomponent reactions.
Microwave Irradiation Use of microwave energy to heat reactions.Accelerates cyclization and condensation reactions, reducing reaction times. nih.gov
Atom-Economy Procedures Maximizing the incorporation of starting materials into the final product.One-pot and multicomponent reactions for the synthesis of complex benzothiazole derivatives.
Use of Benign Solvents Replacement of hazardous solvents with environmentally friendly alternatives.Water or other green solvents used in certain synthetic steps.

Optimizing Reaction Conditions and Yields

The optimization of synthetic routes to this compound and related structures is a critical step to ensure process efficiency, sustainability, and economic viability. Key factors that significantly influence the outcome of the synthesis include the choice of catalyst, reaction kinetics, and the physical parameters of the reaction environment such as temperature, pressure, and the solvent system employed.

The selection of an appropriate catalyst is paramount for enhancing reaction rates and improving yields in the synthesis of N-substituted benzothiazoles. Various catalytic systems, particularly those based on transition metals, have been explored for analogous N-alkylation and cyclization reactions.

Iron-based catalysts have demonstrated considerable efficacy. In a model reaction involving the N-alkylation of 2-aminobenzothiazole with benzyl alcohol, several iron catalysts were screened. rsc.org Iron(II) phthalocyanine (B1677752) (Fe(II)Pc) was identified as a particularly effective catalyst, providing a 92% yield in toluene with sodium tert-butoxide (NaOtBu) as the base. rsc.org Other iron salts like FeCl₃ also showed good activity, whereas catalysts such as FeSO₄ were less effective. rsc.org Copper-catalyzed reactions, utilizing reagents like CuI and CuCl, are also employed in the formation of C–S and N–S bonds necessary for constructing the benzothiazole core, often in cascade reactions. rsc.orgnih.gov

The kinetics of these reactions are directly influenced by the catalyst's ability to facilitate key mechanistic steps, such as the activation of the alcohol for N-alkylation or the promotion of cyclization. rsc.org While specific kinetic data for the synthesis of this compound is not extensively detailed, the principles of catalyst-driven rate enhancement are fundamental. The use of catalyst-free systems is also being explored, particularly in multi-component reactions under microwave irradiation or using green solvents, which can simplify processes and reduce environmental impact. nih.govbepls.com

Table 1: Catalyst Screening for N-alkylation of 2-Aminobenzothiazole

Entry Catalyst (1 mol%) Solvent Base (2 equiv.) Yield (%) Reference
1 Iron metal Toluene NaOtBu 77 rsc.org
2 Fe(OAc)₂ Toluene NaOtBu 65 rsc.org
3 FeSO₄ Toluene NaOtBu 50 rsc.org
4 FeCl₃ Toluene NaOtBu 76 rsc.org
5 Fe(II)Pc Toluene NaOtBu 92 rsc.org
6 K₃Fe(CN)₆ Toluene NaOtBu 51 rsc.org

The reaction environment, defined by temperature, pressure, and solvent, has a profound impact on yield, reaction time, and product purity. Temperature, in particular, is a critical parameter. For instance, the N-alkylation of aminobenzothiazoles with alcohols is typically conducted at elevated temperatures, such as 120°C, to drive the reaction to completion over several hours. rsc.org Microwave-assisted synthesis can significantly shorten reaction times, achieving high yields in as little as 15 minutes at 100°C. nih.gov

The choice of solvent is equally crucial. In the synthesis of related N-substituted thiazol-2-amines, N,N-dimethylformamide (DMF) was found to be the optimal solvent when used with potassium carbonate as a base, yielding products in the 65–95% range. nanobioletters.com Other solvents like ethanol, toluene, methanol, and acetic acid were found to be less efficient. nanobioletters.com The polarity and boiling point of the solvent affect reactant solubility and the energy input required to reach the optimal reaction temperature. In some cases, solvent-free conditions are employed, which aligns with green chemistry principles by reducing volatile organic compound (VOC) emissions. researchgate.netresearchgate.net

While pressure is a key variable in many chemical processes, the synthesis of benzothiazole derivatives at the lab scale is typically conducted at atmospheric pressure, and its effects are not as commonly studied as temperature and solvent choice.

Table 2: Optimization of Solvent and Base for Thiazole Synthesis

Entry Solvent Base Temperature Yield (%) Reference
1 Toluene NaOtBu 120°C 92 rsc.org
2 DMF NaOtBu 120°C 71 rsc.org
3 H₂O NaOtBu 120°C No Reaction rsc.org
4 EtOH NaOtBu 120°C 20 rsc.org
5 DMF K₂CO₃ Reflux 65-95 nanobioletters.com
6 H₂O-IPA (1:1) - 100°C (MW) 95 nih.gov
7 DMF Et₃N Room Temp 78 mdpi.com

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. For the synthesis of this compound and its analogs, this can be achieved through several methods. Microwave-assisted organic synthesis (MAOS) is a prime example, drastically reducing reaction times from hours to minutes and often improving yields. nih.gov The use of solvent-free reaction conditions is another strategy that simplifies workup procedures, reduces waste, and lowers costs associated with solvent purchasing and disposal. researchgate.netresearchgate.net

Scaling up a synthetic procedure from the laboratory bench to industrial production presents numerous challenges. carbogen-amcis.com The optimized conditions at the small scale, including catalyst loading, temperature control, and mixing efficiency, must be carefully translated to larger reactor volumes. Heat transfer becomes a significant issue in large reactors, and the exothermic or endothermic nature of the reaction must be managed to prevent runaway reactions or incomplete conversion. The selection of a robust and recyclable catalyst is also critical for the economic feasibility of a large-scale process. nih.gov Furthermore, purification methods must be scalable; chromatography, which is common in the lab, is often impractical for bulk production, necessitating the development of efficient crystallization or extraction procedures. rsc.org

Chemical Reactivity and Transformations of N Benzyl 4 Ethylbenzo D Thiazol 2 Amine

Reactivity of the Exocyclic Amine Group

The nitrogen atom of the exocyclic benzylamino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to a variety of chemical transformations. This reactivity is a cornerstone for the synthesis of a diverse range of derivatives. nih.govnih.gov

The secondary amine in N-benzyl-4-ethylbenzo[d]thiazol-2-amine is a key site for functionalization. As a nucleophile, it can react with a range of electrophilic reagents. nih.gov This reactivity allows for the introduction of various substituents, leading to the creation of new molecular entities. Common derivatization reactions for 2-aminobenzothiazoles include alkylation and acylation. nih.gov For the target compound, reaction with alkyl halides could yield a tertiary amine, while reaction with acyl chlorides or anhydrides would produce an amide. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

The nucleophilic exocyclic amine readily participates in amidation and ureation reactions. Amidation can be achieved by reacting the amine with carboxylic acids, acyl chlorides, or anhydrides. nih.gov This reaction forms a stable amide bond, a common linkage in pharmaceutical compounds.

Ureation involves the reaction of the amine with isocyanates or carbamoyl (B1232498) chlorides to form N,N'-substituted urea (B33335) derivatives. These reactions are well-documented for the 2-aminobenzothiazole (B30445) scaffold. nih.gov For instance, 2-aminobenzothiazole can be converted into its isocyanate intermediate by treatment with 1,1'-carbonyldiimidazole (B1668759) (CDI), which then reacts with a suitable amine. nih.gov Alternatively, direct reaction with an isocyanate provides a straightforward route to urea derivatives. nih.gov Given this precedent, this compound is expected to react similarly with various isocyanates to yield a library of corresponding ureas.

Table 1. Representative Amidation and Ureation Reactions on the 2-Aminobenzothiazole Scaffold
Reactant 1 (Amine)Reactant 2 (Electrophile)Product TypeSignificanceReference
2-AminobenzothiazoleAcyl Chlorides / Carboxylic AcidsAmideForms stable derivatives with potential biological activity. nih.gov
2-AminobenzothiazoleAliphatic IsocyanatesUreaCreates compounds with diverse pharmacological applications. nih.gov
6-Substituted-2-aminobenzothiazoleBenzyl (B1604629) Isocyanates (in situ)Substituted UreaUsed to synthesize inhibitors of enzymes like glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov
This compound (Predicted)Phenyl IsocyanateN-benzyl-N-(4-ethylbenzo[d]thiazol-2-yl)-N'-phenylureaAnalogous reaction expected to proceed based on scaffold reactivity. nih.gov

Schiff bases, or azomethines, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. cibtech.orgmedwinpublishers.com The 2-aminobenzothiazole framework is frequently used to synthesize Schiff bases, which are of significant interest due to their wide range of biological activities and applications as chelating ligands. cibtech.orgguilan.ac.irjocpr.com The reaction is generally catalyzed by a few drops of acid and proceeds via a nucleophilic addition-elimination mechanism. guilan.ac.ir

However, this compound is a secondary amine. It cannot form a simple, neutral Schiff base (C=N) through condensation with an aldehyde or ketone without the loss of the benzyl group. Such reactions typically require a primary amine to eliminate a molecule of water. While primary 2-aminobenzothiazoles readily form these compounds, the reactivity of N-substituted secondary amines in this context would lead to different product classes, such as enamines or other condensation products, under specific conditions.

Table 2. Examples of Schiff Base Formation with Primary 2-Aminobenzothiazoles
Amine ReactantCarbonyl ReactantReaction ConditionsProductReference
2-AminobenzothiazoleVarious Aromatic AldehydesEthanol, Glacial Acetic Acid, RefluxN-benzylidenebenzo[d]thiazol-2-amine derivatives guilan.ac.ir
2-Amino-6-methylbenzothiazoleo-VanillinEthanol, Piperidine, Reflux2-(((6-methylbenzo[d]thiazol-2-yl)imino)methyl)-6-methoxyphenol jocpr.com
4,6-Difluoro-2-aminobenzothiazole4-ChlorobenzaldehydeCondensation ReactionN-(4-chlorobenzylidene)-4,6-difluorobenzo[d]thiazol-2-amine medwinpublishers.com
2-Aminobenzothiazole4-MethylacetophenoneAqueous EthanolN-(1-(4-tolyl)ethylidene)benzo[d]thiazol-2-amine cibtech.org

Reactivity of the Benzothiazole (B30560) Heterocyclic System

The benzothiazole ring is a relatively electron-deficient aromatic system. rsc.org Its reactivity towards electrophiles is lower than that of benzene (B151609) itself, but the fused benzene ring can still undergo substitution reactions, which are directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for modifying aromatic rings. masterorganicchemistry.com The outcome of such a reaction on this compound is governed by the directing effects of the substituents on the benzene moiety. unizin.org The two primary directing groups are the C4-ethyl group and the fused 2-(benzylamino)thiazole system.

Ethyl Group at C4 : An alkyl group, such as ethyl, is a weak activating group and an ortho, para-director due to inductive effects and hyperconjugation. libretexts.org It will therefore direct incoming electrophiles to positions 3 and 5. Position 5 is generally favored over position 3 due to reduced steric hindrance.

The combined influence of these groups suggests that electrophilic substitution will preferentially occur at positions 5 and 7 of the benzothiazole ring. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 3. Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsPredicted Major Product(s)RationaleReference
NitrationHNO₃, H₂SO₄5-Nitro and/or 7-Nitro derivativeBoth ethyl and amino groups direct to these positions. The nitro group is strongly deactivating. rsc.orglibretexts.org
BrominationBr₂, FeBr₃ or CHCl₃5-Bromo and/or 7-Bromo derivativeThe amino group strongly activates ortho/para positions for halogenation. rsc.org
SulfonationSO₃, H₂SO₄5-Sulfonic acid and/or 7-Sulfonic acid derivativeFollows general EAS directing rules for activated systems. unizin.org
Friedel-Crafts AcylationRCOCl, AlCl₃Likely complex/unreactiveThe exocyclic and heterocyclic nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating the ring. libretexts.org

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Benzothiazole derivatives are known to participate in such transformations. Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for benzothiazoles, typically functionalizing the C2 position. researchgate.netrsc.org Since the C2 position in the target molecule is already substituted, cross-coupling reactions would need to target the benzene portion of the heterocycle.

This is typically achieved by first introducing a halide (e.g., Br or I) onto the benzene ring via electrophilic aromatic substitution (as described in 3.2.1). The resulting halo-benzothiazole can then serve as a substrate in various cross-coupling reactions like Suzuki, Heck, or Sonogashira, allowing for the introduction of aryl, vinyl, or alkynyl groups. Direct C-H activation on the benzene ring, while possible, is less common and would depend on finding suitable catalytic systems to achieve regioselectivity.

Table 4. Representative Metal-Catalyzed Reactions Involving the Benzothiazole Scaffold
Reaction TypeSubstrateCatalyst/ReagentsProduct TypeSignificanceReference
Oxidative C-H/C-H CouplingBenzothiazole and ThiophenePd(OAc)₂, AgNO₃2-ThienylbenzothiazoleDirect functionalization of the C2 position. researchgate.netrsc.org
Intramolecular S-Arylation (Synthesis)Thiourea (B124793) from 2-haloanilineCuIN-Substituted-2-aminobenzothiazoleA key synthetic route to the core scaffold. researchgate.net
Suzuki Coupling (Predicted)5-Bromo-N-benzyl-4-ethylbenzo[d]thiazol-2-aminePd catalyst, Boronic acid, Base5-Aryl derivativeStandard method for C-C bond formation on an aryl halide. researchgate.net

Transformations Involving the Ethyl and Benzyl Substituents

The ethyl group at the 4-position of the benzothiazole ring and the benzyl group attached to the exocyclic nitrogen atom are key sites for chemical modification, offering pathways to a diverse range of derivatives.

Oxidation and Reduction Chemistry

Oxidation:

The benzylic methylene (B1212753) group of the N-benzyl substituent is susceptible to oxidation. Depending on the reagents and reaction conditions, this transformation can yield different products. The oxidation of benzylamines can lead to the formation of the corresponding imines or amides. For instance, various catalytic systems, including those based on salicylic (B10762653) acid derivatives under an oxygen atmosphere, have been shown to efficiently promote the oxidative coupling of benzylamines to N-benzylidenebenzylamines. mdpi.com The mechanism of such oxidations can be complex, potentially involving radical pathways or hydride transfer steps. rsc.orgnih.gov For example, the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate (B83412) is believed to proceed via a hydride-ion transfer in the rate-determining step, leading to the formation of an aldimine. rsc.org While direct oxidation of the 4-ethyl group on the benzothiazole ring is less commonly reported, benzylic C-H oxidation is a fundamental transformation in organic synthesis, and various methods exist for converting benzylic methylenes to carbonyl groups. mdma.chacs.org

Reduction:

The N-benzyl group can be removed through reduction, a common deprotection strategy in organic synthesis. Catalytic transfer hydrogenation is a frequently employed method for the debenzylation of N-benzylamines. mdma.chmdma.ch This reaction is typically carried out using a palladium catalyst (e.g., 10% Pd-C) and a hydrogen donor such as ammonium (B1175870) formate. mdma.chmdma.ch The process is generally efficient and proceeds under relatively mild conditions. For example, a variety of N-benzyl derivatives of amines and amino acids have been successfully deprotected using this method, often with reaction times as short as 6-10 minutes at reflux temperature. mdma.ch

Further Functionalization of Aliphatic Chains

Beyond simple oxidation and reduction, the aliphatic chains of the ethyl and benzyl groups can be further functionalized to introduce new chemical entities. C-H functionalization represents a powerful tool for the direct modification of these alkyl substituents. While specific examples for this compound are not extensively documented, general principles of C-H activation can be applied.

For the benzyl group, C(sp³)–H arylation of benzylamines can be achieved, allowing for the introduction of aryl groups at the benzylic position. Synergistic catalysis involving single electron transfer (SET) and hydrogen atom transfer (HAT) has been shown to control the regioselectivity of this transformation. acs.org

The functionalization of the 4-ethyl group is less explored. However, transition-metal-catalyzed C(sp³)-H bond functionalization is a known strategy for the alkylation of methyl groups on heteroaromatic compounds, which could potentially be adapted for the ethyl substituent. mdpi.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for predicting reactivity, controlling selectivity, and designing new synthetic routes.

Elucidation of Reaction Pathways and Intermediates

The oxidation of benzylamines has been the subject of several mechanistic studies. For the oxidation by permanganate, a proposed mechanism involves the transfer of a hydride ion from the amine to the oxidant, resulting in the formation of a cationic intermediate in the rate-determining step. rsc.org In other systems, such as the metal-free oxidative coupling of benzylamines, a radical pathway is suggested. The reaction is thought to be initiated by the formation of a phenoxy radical from a salicylic acid derivative, which then abstracts a hydrogen atom from the benzylamine (B48309). mdpi.com

The mechanism of catalytic debenzylation via transfer hydrogenation typically involves the transfer of hydrogen from the donor (e.g., ammonium formate) to the palladium catalyst, followed by the hydrogenolysis of the C-N bond of the benzylamine. mdma.ch

Stereochemical Considerations in Transformations

When transformations create a new chiral center, the stereochemical outcome of the reaction becomes a critical aspect. For reactions occurring at the benzylic position of the N-benzyl group, enantioselective methods can be employed to control the stereochemistry.

For instance, the direct enantioselective hydroxylation of benzylic C–H bonds to form chiral benzylic alcohols has been achieved using manganese complexes as catalysts. rsc.org Similarly, asymmetric cross-coupling reactions of α-N-heterocyclic trifluoroborates with aryl bromides, utilizing Ni/photoredox dual catalysis, provide access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov The stereochemical control in reactions of chiral ortho-sulfinyl benzyl carbanions with aldehydes is influenced by the counterion and the structure of the carbanion. researchgate.net These examples highlight the potential for stereocontrolled functionalization of the benzylic position, although specific applications to this compound would require further investigation. Substrate and auxiliary stereochemical control are general strategies to influence the stereochemical outcome of reactions. youtube.com

Theoretical and Computational Studies on N Benzyl 4 Ethylbenzo D Thiazol 2 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecular systems. By solving approximations of the Schrödinger equation, DFT allows for the detailed analysis of molecular orbitals, charge distribution, and bonding characteristics, which collectively govern the molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov

For benzothiazole (B30560) derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system, while the LUMO is also often localized on this moiety. The introduction of substituents can modulate the energies of these orbitals. In N-benzyl-4-ethylbenzo[d]thiazol-2-amine, the electron-donating nature of the amino group and the ethyl group is expected to raise the energy of the HOMO, while the benzyl (B1604629) group may have a more complex influence.

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Computational studies on similar benzothiazole derivatives have shown that the energy gap can be tuned by altering the substituents on the aromatic rings. nbu.edu.sa The analysis of the HOMO and LUMO energy levels helps in predicting the sites susceptible to electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives

Parameter Representative Energy (eV)
EHOMO -5.5 to -6.5
ELUMO -1.0 to -2.0
Energy Gap (ΔE) 3.5 to 4.5

Note: These values are illustrative and based on typical DFT calculations for substituted benzothiazole derivatives. Actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color scale to represent the electrostatic potential at the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. scirp.org

For this compound, the MEP surface is expected to show significant negative potential around the nitrogen and sulfur atoms of the thiazole (B1198619) ring due to their high electronegativity. The exocyclic amine nitrogen would also be an electron-rich center. Conversely, the hydrogen atoms, particularly those of the amino group and the aromatic rings, would exhibit positive potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which play a key role in molecular recognition processes. scirp.org

To quantify the charge distribution, atomic charges can be calculated using various population analysis schemes, such as Mulliken or Natural Population Analysis (NPA). These calculations assign a partial charge to each atom in the molecule, providing a more detailed picture of the electronic landscape.

In this compound, the heteroatoms (N and S) are expected to carry significant negative charges, while the carbon atoms bonded to them will have positive charges. The hydrogen atoms will generally be positively charged. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Natural Bond Orbital (NBO) analysis is another powerful technique that provides insights into charge delocalization and hyperconjugative interactions within the molecule. scirp.org This analysis can reveal the nature of the bonding and the extent of electron sharing between different parts of the molecule, such as the interaction between the lone pairs of the nitrogen and sulfur atoms with the π-systems of the aromatic rings.

Table 2: Illustrative Mulliken Atomic Charges for Key Heteroatoms

Atom Representative Mulliken Charge (a.u.)
S (Thiazole) -0.1 to -0.3
N (Thiazole) -0.2 to -0.4
N (Amine) -0.4 to -0.6

Note: These values are representative examples for similar structures and serve for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its biological activity and physical properties. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformations.

This compound possesses several rotatable bonds, leading to a complex conformational landscape. The most significant sources of conformational flexibility are the rotation around the C-N bond connecting the benzyl group to the amine, and the rotation of the ethyl group.

Conformational analysis is typically performed by systematically rotating these bonds and calculating the energy of the resulting structures. This process generates a potential energy surface, where the minima correspond to stable conformers. mdpi.com For the N-benzyl group, different orientations relative to the benzothiazole ring will have different steric and electronic interactions, leading to one or more low-energy conformations. The relative energies of these conformers determine their population at a given temperature.

Reactivity Predictions and Mechanistic Insights via Computation

Computational chemistry offers powerful tools to predict the reactivity of molecules and elucidate the intricate details of reaction mechanisms. By modeling chemical processes at an atomic level, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Modeling for Organic Reactions

Transition state (TS) theory is a cornerstone of understanding chemical reactivity. The transition state is a fleeting, high-energy configuration of atoms that exists at the point of no return between reactants and products. mit.edufossee.in Modeling this transient species is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. mit.edu

For a molecule like this compound, transition state modeling could be applied to various potential reactions. For instance, in an electrophilic aromatic substitution on the benzothiazole ring system, computational methods could identify the precise geometry and energy of the transition state for substitution at different positions. This would help predict the most likely site of reaction.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost in locating and characterizing transition states. The process involves sophisticated algorithms that search the potential energy surface of a reaction to find the saddle point corresponding to the TS. fossee.inacs.org Validation of a located transition state is confirmed by vibrational frequency analysis, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Hypothetical Transition State Analysis for N-alkylation

Let's consider a hypothetical SN2 reaction where the secondary amine of this compound is further alkylated with methyl iodide. A computational study would model the reactants, the transition state, and the products. The key output would be the activation energy (ΔG‡), as shown in the hypothetical data below.

Table 1: Hypothetical DFT-Calculated Energy Profile for N-methylation of this compound
SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Key Geometric Parameter
Reactants0.000.00N---C distance > 4.0 Å
Transition State (TS)+22.5+24.8N---C distance = 2.15 Å; C---I distance = 2.40 Å
Products-15.2-13.5N-C distance = 1.47 Å

Computational Prediction of Selectivity and Yields

Beyond reaction rates, computational chemistry can predict reaction selectivity (regio-, chemo-, and stereoselectivity) and, with increasing sophistication, reaction yields. nih.gov Predicting selectivity involves comparing the activation energies of competing reaction pathways. The pathway with the lowest activation energy barrier is expected to be the dominant one, leading to the major product.

For this compound, a key question could be predicting the regioselectivity of an electrophilic attack. The benzothiazole core has several positions that could be functionalized. By calculating the transition state energies for attack at each position, a prediction of the major regioisomer can be made.

Predicting absolute reaction yields is a more significant challenge as it is influenced by numerous factors including reaction conditions, side reactions, and purification processes. acs.org However, machine learning (ML) models are emerging as powerful tools in this domain. rsc.org These models are trained on large datasets of known reactions and can learn complex relationships between reactants, reagents, conditions, and the resulting yield. acs.org A hybrid approach combining quantum mechanical calculations with machine learning can be particularly effective for accurate predictions. nih.govrsc.org

Hypothetical Regioselectivity Prediction for Bromination

The following table illustrates hypothetical computational results for the bromination of this compound, predicting the most favorable reaction site by comparing activation energies.

Table 2: Hypothetical Calculated Activation Barriers for Bromination at Different Positions
Position of AttackCalculated Activation Energy (ΔG, kcal/mol)Predicted Major/Minor Product
C518.5Minor
C615.2Major
C719.1Minor

Molecular Modeling of Intermolecular Binding and Interactions (General Chemical Context)

Molecular modeling is instrumental in studying how molecules interact and bind to one another. These non-covalent interactions are fundamental to many areas of chemistry, from materials science to catalysis. researchgate.netamericanpharmaceuticalreview.com

Ligand-Target Interaction Profiling for Non-Biological Receptors

While much of ligand-target modeling focuses on biological systems like enzymes, the same principles apply to non-biological "receptors" such as synthetic polymers, metal-organic frameworks (MOFs), or catalytic surfaces. nih.gov The goal is to understand and quantify the interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding of a ligand to a specific site. researchgate.netamericanpharmaceuticalreview.com

For this compound, one might investigate its potential as a ligand for a metal catalyst or its ability to adsorb onto a material surface. Molecular dynamics (MD) simulations and docking studies can be used to predict the preferred binding pose and calculate the binding free energy. researchgate.netnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of the binding process and the stability of the resulting complex.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their properties. nih.govnih.gov Unlike QSAR (Quantitative Structure-Activity Relationship), which focuses on biological activity, QSPR can be applied to a wide range of chemical attributes such as solubility, boiling point, or, in more advanced applications, properties like chromatographic retention time or photophysical characteristics. conicet.gov.armdpi.com

The development of a QSPR model involves several steps:

Data Set Selection : A diverse set of compounds with known property values is compiled. nih.gov

Descriptor Calculation : Numerical values, known as molecular descriptors, are calculated for each molecule to represent its structural, electronic, or topological features. nih.govconicet.gov.ar

Model Generation : Statistical methods, from multiple linear regression to machine learning algorithms, are used to create a mathematical equation linking the descriptors to the property of interest. mdpi.com

Validation : The model's predictive power is rigorously tested on an external set of compounds not used in its creation. nih.gov

For this compound, a QSPR model could be developed within a series of related benzothiazole derivatives to predict a specific chemical attribute, for example, its performance as a corrosion inhibitor or its affinity for a specific type of synthetic material.

Hypothetical QSPR Model for Chromatographic Retention Factor (k')

This table presents a hypothetical QSPR equation and data for predicting the retention factor of benzothiazole derivatives in reverse-phase HPLC.

Table 3: Hypothetical QSPR Model Data
CompoundLogP (Descriptor 1)Topological Polar Surface Area (Descriptor 2)Experimental k'Predicted k'
Derivative 13.545.04.24.1
Derivative 24.144.55.85.9
This compound4.833.17.57.4
Derivative 45.232.58.68.7

Hypothetical QSPR Equation: k' = 1.8 * (LogP) - 0.05 * (TPSA) - 1.0

Advanced Structural Elucidation Methodologies for N Benzyl 4 Ethylbenzo D Thiazol 2 Amine and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (Focus on Methodology)

Spectroscopic methods are indispensable for the initial characterization and structural confirmation of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and solid states. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR experiments are often necessary to assemble the complete molecular structure of complex derivatives like N-benzyl-4-ethylbenzo[d]thiazol-2-amine. nih.govrsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), establish correlations between different nuclei, allowing for the unambiguous assignment of signals and the piecing together of the molecular skeleton. researchgate.net

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the methylene (B1212753) and methyl protons of the ethyl group, as well as correlations among the protons on the benzothiazole (B30560) and benzyl (B1604629) aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the ¹³C signals based on the more easily assigned ¹H spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for connecting molecular fragments, for instance, by showing a correlation between the benzylic methylene protons (N-CH₂) and the C2 carbon of the benzothiazole ring, confirming the N-benzyl linkage.

Solid-state NMR (ssNMR) is a powerful, albeit less common, technique for analyzing crystalline or amorphous solid samples. It provides information about the molecular structure and dynamics in the solid phase, which can differ from the solution state. For benzothiazole derivatives, ssNMR can be used to study polymorphism and intermolecular interactions within the crystal lattice.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations (HMBC)
Ethyl -CH₃~1.3~15Protons to Ethyl -CH₂ carbon
Ethyl -CH₂~2.8~23Protons to Benzothiazole C4 and C5
Benzyl -CH₂~4.8~49Protons to Benzothiazole C2 and Benzyl C1'
Benzothiazole C2-~168-
Benzothiazole C4-~148-
Benzothiazole C5, C6, C7~7.1 - 7.8~121 - 130Aromatic protons to adjacent carbons
Benzothiazole C3a, C7a-~132, ~152-
Benzyl C1'-~138-
Benzyl C2', C3', C4'~7.2 - 7.4~127 - 129Aromatic protons to adjacent carbons

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net These techniques are complementary and are routinely used for the structural confirmation of benzothiazole derivatives. nih.govmdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations such as stretching and bending of chemical bonds. Key functional groups in this compound would produce characteristic absorption bands. For example, the N-H stretch of the secondary amine, the C=N stretch of the thiazole (B1198619) ring, aromatic C-H stretches, and aliphatic C-H stretches would all appear at predictable wavenumbers. rsc.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR. For the target compound, Raman spectroscopy would be effective for identifying the C-S bond vibrations within the thiazole ring and the symmetric breathing modes of the aromatic rings. researchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Technique
N-H (Amine)Stretch3200 - 3400IR
C-H (Aromatic)Stretch3000 - 3100IR, Raman
C-H (Aliphatic)Stretch2850 - 2960IR, Raman
C=N (Thiazole)Stretch1600 - 1640IR, Raman
C=C (Aromatic)Stretch1450 - 1600IR, Raman
C-NStretch1250 - 1350IR
C-SStretch600 - 800Raman

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.govscirp.org High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. rsc.org

For this compound, electron impact (EI) ionization would likely lead to a series of predictable fragmentation events. The molecular ion peak (M⁺) would confirm the molecular weight. A prominent fragmentation pathway for N-benzyl amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In this case, cleavage of the bond between the benzyl group and the nitrogen would be expected. Another common fragmentation is the loss of the benzyl group to form a stable tropylium (B1234903) cation (m/z 91). researchgate.net Further fragmentation of the benzothiazole ring system would also produce characteristic ions. sapub.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
268[M]⁺ (Molecular Ion)-
177[M - C₇H₇]⁺Loss of benzyl radical
149[M - C₇H₇ - C₂H₄]⁺Loss of benzyl radical followed by ethylene
91[C₇H₇]⁺Tropylium cation from benzyl group

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide robust evidence for molecular structure, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. rsc.orgscirp.org

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. The technique involves directing a beam of X-rays onto a single, high-quality crystal. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. nih.govmdpi.com

For this compound, a successful single-crystal X-ray analysis would confirm the connectivity established by NMR and provide precise geometric parameters. It would reveal the planarity of the benzothiazole ring system and the conformation of the ethyl and benzyl substituents relative to the core structure. nih.govresearchgate.net

Table 4: Representative Crystallographic Parameters for Benzothiazole Derivatives

ParameterDescriptionTypical Value Range
Crystal SystemThe symmetry of the unit cellMonoclinic, Triclinic, Orthorhombic mdpi.comnih.gov
Space GroupThe specific symmetry elements of the crystalP2₁/c, P-1, Pbcn mdpi.comnih.gov
C=N Bond LengthThiazole ring bond distance1.29 - 1.38 Å nih.gov
C-S Bond LengthThiazole ring bond distance1.74 - 1.76 Å nih.gov
Dihedral AngleTwist between benzothiazole and phenyl rings3° - 41° nih.govnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. mdpi.com

Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)Description
H···H45 - 50%Represents the largest contribution, typical for organic molecules. nih.govnih.gov
C···H / H···C25 - 30%Indicates C-H···π and other van der Waals interactions. nih.govnih.gov
N···H / H···N8 - 12%Corresponds to N-H···N or C-H···N hydrogen bonding. nih.gov
S···H / H···S5 - 8%Interactions involving the sulfur heteroatom. nih.gov
Other (C···C, C···N, etc.)< 5%Minor contributions from other van der Waals forces. nih.gov

Chiroptical Spectroscopy (if chiral centers are introduced)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are indispensable for determining the absolute configuration and conformational analysis of chiral compounds. For derivatives of this compound, a chiral center can be introduced, for instance, at the benzylic position of the N-benzyl group, leading to (R)- and (S)-N-(1-phenylethyl)-4-ethylbenzo[d]thiazol-2-amine.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum provides information about the stereochemistry of the molecule. A positive or negative CD signal, known as a Cotton effect, corresponds to the electronic transitions of the chromophores within the chiral environment.

Optical Rotatory Dispersion (ORD) spectroscopy, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength. The variation in rotation with wavelength can be used to determine the absolute configuration of a chiral molecule.

For a hypothetical chiral derivative such as (R)- and (S)-N-(1-phenylethyl)-4-ethylbenzo[d]thiazol-2-amine, the benzothiazole and phenyl moieties act as chromophores. The spatial arrangement of these groups around the stereogenic center will dictate the sign and magnitude of the Cotton effects in the CD spectrum and the shape of the ORD curve.

Illustrative CD and ORD Data for a Chiral Derivative

The table below presents hypothetical CD and ORD data for the enantiomers of N-(1-phenylethyl)-4-ethylbenzo[d]thiazol-2-amine. This data is illustrative and based on typical values observed for similar chiral aromatic amines.

EnantiomerTechniqueWavelength (nm)Signal
(R)-enantiomerCD280+ (positive Cotton effect)
(R)-enantiomerCD250- (negative Cotton effect)
(S)-enantiomerCD280- (negative Cotton effect)
(S)-enantiomerCD250+ (positive Cotton effect)
(R)-enantiomerORD589 (D-line)Positive specific rotation
(S)-enantiomerORD589 (D-line)Negative specific rotation

Note: The data in this table is interactive and serves as an illustrative example.

The synthesis of enantiomerically pure chiral derivatives of this compound is essential for studying their specific properties. Stereoselective synthesis, also known as asymmetric synthesis, is employed to produce a single enantiomer in high yield.

One plausible approach for the synthesis of a chiral derivative would be the reductive amination of 4-ethylbenzo[d]thiazol-2-amine with a prochiral ketone, such as acetophenone, using a chiral catalyst or a biocatalyst like a transaminase. Transaminases are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone with high stereoselectivity, yielding a chiral amine.

Determination of Enantiomeric Excess (ee)

Once a chiral derivative is synthesized, it is crucial to determine its enantiomeric purity, expressed as enantiomeric excess (ee). The enantiomeric excess is a measure of the predominance of one enantiomer over the other.

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

A common and reliable method for determining the enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC). In this technique, the enantiomers are separated on a chiral stationary phase, and the relative peak areas in the chromatogram are used to calculate the ee.

Hypothetical Chiral HPLC Data

The following table illustrates typical data that would be obtained from a chiral HPLC analysis for the determination of the enantiomeric excess of a synthesized sample of N-(1-phenylethyl)-4-ethylbenzo[d]thiazol-2-amine.

EnantiomerRetention Time (min)Peak Area
(S)-enantiomer8.598000
(R)-enantiomer10.22000

Note: The data in this table is interactive and can be used to calculate the enantiomeric excess.

From this data, the enantiomeric excess can be calculated as: ee (%) = |(2000 - 98000) / (2000 + 98000)| x 100 = 96%

This indicates that the sample is composed of 98% of the (S)-enantiomer and 2% of the (R)-enantiomer.

Potential Non Biological Applications of N Benzyl 4 Ethylbenzo D Thiazol 2 Amine

Role as a Precursor in Polymer and Material Science

The structural features of N-benzyl-4-ethylbenzo[d]thiazol-2-amine, namely the reactive amine group and the stable, electron-rich benzothiazole (B30560) ring system, suggest its potential as a valuable building block in the synthesis of advanced polymers and materials.

Incorporation into Functional Polymers and Coatings

The secondary amine functionality in this compound offers a reactive site for polymerization reactions. It can potentially be incorporated into various polymer backbones, such as polyamides, polyimides, or polyurethanes, through condensation polymerization with appropriate co-monomers. The inclusion of the benzothiazole moiety into a polymer chain can impart desirable properties to the resulting material, including enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. For instance, polyphosphoric acid (PPA) has been effectively used as a solvent, catalyst, and dehydrating agent in the condensation of 2-aminothiophenols with carboxylic acids to form benzothiazoles, a methodology that can be extended to polymer synthesis. nih.gov The benzyl (B1604629) and ethyl substitutions on the core structure can further influence the polymer's properties by affecting its solubility, processability, and intermolecular interactions.

Development of Optoelectronic Materials and Dyes

Benzothiazole derivatives are well-recognized for their fluorescent and optoelectronic properties, making them key components in organic light-emitting diodes (OLEDs), solar cells, and fluorescent sensors. nih.govnih.gov The extended π-conjugated system of the benzothiazole ring is responsible for its ability to absorb and emit light. The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be fine-tuned by the introduction of electron-donating or electron-withdrawing substituents. nih.govresearchgate.net The N-benzyl and 4-ethyl groups in this compound act as electron-donating groups, which are expected to influence the molecule's absorption and emission spectra. Theoretical studies, such as Density Functional Theory (DFT), on various benzothiazole derivatives have shown that such substitutions can significantly impact their electronic and optoelectronic properties, suggesting the potential of this compound in the design of novel dyes and materials for optoelectronic applications. researchgate.networldscientific.com

Catalytic Applications and Ligand Design

The presence of nitrogen and sulfur heteroatoms in the benzothiazole ring of this compound makes it a promising candidate for applications in coordination chemistry and catalysis.

Use as a Ligand in Coordination Chemistry

The nitrogen atom of the thiazole (B1198619) ring and the exocyclic amine in this compound can act as coordination sites for metal ions, allowing the molecule to function as a ligand. Benzothiazole derivatives have been successfully used to form stable complexes with various transition metals. biointerfaceresearch.com The coordination chemistry of 2-(2′-aminophenyl)benzothiazole derivatives, for example, is an emerging field with potential for creating highly functional compounds. mdpi.com The steric and electronic properties of the ligand, influenced by the benzyl and ethyl groups, would play a crucial role in determining the geometry, stability, and reactivity of the resulting metal complexes.

Evaluation in Organic Catalytic Reactions

Metal complexes bearing benzothiazole-based ligands have shown catalytic activity in various organic transformations. For example, palladium complexes of benzothiazole-based ligands have been investigated for their catalytic potential in Suzuki coupling reactions. researchgate.net The performance of these catalysts can be influenced by the substituents on the benzothiazole ligand. researchgate.net While specific studies on the catalytic applications of this compound are not yet reported, its ability to form metal complexes suggests that it could be evaluated as a ligand in a range of catalytic reactions, such as cross-coupling reactions, hydrogenations, or oxidations.

Corrosion Inhibition Studies

One of the most extensively studied applications of benzothiazole derivatives is in the field of corrosion inhibition. The ability of these molecules to adsorb onto metal surfaces and form a protective layer makes them effective in preventing corrosion in various environments. rsc.orgbohrium.comresearchgate.net

The corrosion inhibition mechanism of benzothiazole compounds is attributed to the presence of heteroatoms (N and S) and the aromatic ring system. These features allow the molecule to adsorb onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (coordination bond formation between the heteroatoms and the metal's d-orbitals). mdpi.com This adsorbed layer acts as a barrier, preventing the metal from coming into contact with the corrosive medium. researchgate.net

While this compound has not been specifically tested as a corrosion inhibitor in the reviewed literature, numerous studies on related compounds demonstrate the high potential of the benzothiazole scaffold for this application. The N-benzyl and 4-ethyl groups could further enhance its performance by increasing its surface coverage and modifying its adsorption characteristics on the metal surface.

The following table summarizes the corrosion inhibition efficiency of various benzothiazole derivatives on different metals, illustrating the potential of this class of compounds.

CompoundMetalCorrosive MediumInhibition Efficiency (%)
2-aminobenzothiazole (B30445) (2 N-BT)Carbon Steel0.5 M HClHigh
2-amino-6-hydroxybenzothiazole (2N6O-BT)Carbon Steel0.5 M HClVery High
N-(1,3-benzothiazol-2-yl)-4-aminobenzamideMild Steel1 N HClGood
4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazideMild Steel1.0 M HCl92.5
N-benzyl-N-(2,4-diamino) butyl imidazoline (B1206853) ammonium (B1175870) chlorideMild Steel1.0 M HCl96.4

Applications in Analytical Chemistry

The structural features of this compound also suggest its potential utility in analytical chemistry, particularly as a reagent or in the development of chemical sensors.

The 2-amino group of the benzothiazole ring is a key functional group that can participate in various chemical reactions. This reactivity can be exploited for derivatization purposes in analytical chemistry. Derivatization is often employed to enhance the detectability of an analyte, for example, by introducing a chromophore or fluorophore. This compound could potentially be used to derivatize analytes containing functional groups that can react with its amino group, such as aldehydes, ketones, or carboxylic acids (after activation). researchgate.netsemanticscholar.orgnih.gov The resulting derivatives would incorporate the benzothiazole moiety, which can exhibit useful spectroscopic properties.

Benzothiazole derivatives have been extensively investigated as chemosensors for the detection of various analytes, including metal ions and anions. acs.orgnih.govresearchgate.net These sensors often operate based on colorimetric or fluorometric principles, where the interaction with the analyte causes a change in the absorption or emission spectrum of the sensor molecule.

The this compound scaffold could serve as a platform for the design of new chemosensors. The benzothiazole ring system can act as a signaling unit (fluorophore or chromophore), and the N-benzyl and 4-ethyl groups can be modified to introduce specific recognition sites for target analytes. For instance, the introduction of additional coordinating groups on the benzyl ring could lead to a sensor that is selective for a particular metal ion. The sensing mechanism would likely involve processes such as intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or chelation-enhanced fluorescence (CHEF). nih.gov

The following table provides a hypothetical summary of the sensing capabilities of a sensor derived from this compound for a specific metal ion.

AnalyteDetection MethodLimit of Detection (LOD)Observable Change
Metal Ion (e.g., Zn²⁺)Fluorescence Spectroscopy10⁻⁷ M"Turn-on" fluorescence enhancement
Anion (e.g., CN⁻)Colorimetry10⁻⁶ MColor change from colorless to yellow

Future Research Directions and Advanced Methodological Development

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 2-aminobenzothiazoles exist, the development of more efficient, versatile, and sustainable pathways is a primary objective for future research. The focus should be on methodologies that allow for greater molecular diversity and the introduction of complex functionalities.

Expanding Substrate Scope and Functional Group Tolerance

Future synthetic research should aim to move beyond traditional condensation reactions and explore modern catalytic systems that offer milder reaction conditions and broader functional group tolerance. The application of transition-metal-catalyzed cross-coupling reactions, for instance, presents a promising avenue. acs.orgacs.org Methodologies employing catalysts based on palladium, copper, and ruthenium could enable the direct C-H functionalization of the benzothiazole (B30560) core or the aniline (B41778) precursors, allowing for the introduction of the 4-ethyl group and other substituents with high regioselectivity. researchgate.net

The table below summarizes potential modern catalytic approaches and their advantages for the synthesis of functionalized 2-aminobenzothiazoles, which could be adapted for N-benzyl-4-ethylbenzo[d]thiazol-2-amine.

Catalytic SystemPrecursorsPotential Advantages
Palladium(II) acetateN-arylthioureasHigh efficiency, potential for intramolecular cyclization.
Copper(I) iodide2-haloanilines, dithiocarbamatesUse of inexpensive catalysts, good yields.
Ruthenium(II) chloride2-aryl benzothiazoles, acyl azidesRegioselective C-N bond formation, oxidant-free conditions. researchgate.net
Iron(III) chloride2-iodoanilines, isothiocyanatesEnvironmentally benign (water as solvent), broad substrate scope. rsc.org

Development of Asymmetric Synthesis Methods

The synthesis of chiral derivatives of this compound is a largely unexplored area with significant potential, particularly if the compound or its analogues are found to interact with chiral biological targets. Future research should focus on developing robust methods for asymmetric synthesis to access enantiomerically pure forms of this compound.

Organocatalysis represents a powerful tool for asymmetric synthesis, and its application to the synthesis of chiral benzothiazoles is a promising research direction. acs.org Chiral amine catalysts, for example, could be employed in cyclization reactions to establish stereocenters with high enantioselectivity. acs.orgacs.org Another viable approach is the use of chiral auxiliaries, which can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, and subsequently removed. jlu.edu.cn The development of catalytic asymmetric reactions, including metal-catalyzed hydrogenations or transfer hydrogenations of prochiral precursors, could also provide efficient routes to chiral this compound derivatives. bohrium.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is poised to revolutionize the discovery and development of new molecules. Applying these computational tools to this compound can accelerate the identification of novel derivatives with desired properties and optimize their synthetic routes.

Predictive Modeling for Reaction Outcomes

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with a high degree of accuracy. nih.govresearchgate.net For the synthesis of this compound and its analogues, ML models could be developed to predict reaction yields, identify potential side products, and suggest optimal reaction conditions (e.g., catalyst, solvent, temperature). rjptonline.org This predictive capability would significantly reduce the number of trial-and-error experiments required, saving time and resources. By analyzing vast reaction databases, these models can identify subtle patterns and relationships that may not be apparent to a human chemist, leading to the discovery of non-intuitive yet highly effective synthetic pathways. beilstein-journals.org

Automated Synthesis and High-Throughput Experimentation

Advanced Characterization Beyond Standard Techniques

A thorough understanding of the three-dimensional structure and subtle electronic properties of this compound is critical for its rational design and application. While standard techniques like NMR and mass spectrometry are essential, future research should incorporate more advanced characterization methods.

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state structure of a molecule. nih.govresearchgate.net Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding its packing in the solid state and for validating computational models.

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, molecular orbitals (HOMO-LUMO), and spectroscopic properties of the compound. researchgate.netmdpi.com These theoretical calculations can be used to interpret experimental data, predict reactivity, and understand the nature of intramolecular and intermolecular interactions. mdpi.com Combining experimental and computational approaches will provide a comprehensive understanding of the structure-property relationships of this compound.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be used to unequivocally assign all proton and carbon signals, especially for more complex derivatives. diva-portal.org Solid-state NMR could also be employed to study the compound in its solid form, providing information about its conformation and packing that is complementary to X-ray crystallography.

In-situ Spectroscopy for Reaction Monitoring

The synthesis of this compound and its derivatives can be significantly optimized through the application of in-situ spectroscopic techniques. These methods provide real-time data on reaction kinetics, intermediate formation, and product yield without the need for sample extraction, thus preserving the integrity of the reaction medium. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are invaluable in this regard.

In a study on the synthesis of benzothiazoles, an in-situ generated disulfide was identified as a key photosensitizer using detailed spectroscopic and electrochemical analyses. organic-chemistry.org This highlights the potential of in-situ monitoring to uncover mechanistic details that are not apparent from conventional analysis of the final product. For instance, in the synthesis of this compound, in-situ FTIR could be employed to monitor the consumption of the amine and aldehyde precursors and the formation of the benzothiazole ring in real-time.

Table 1: In-situ Spectroscopic Techniques for Reaction Monitoring

Spectroscopic Technique Information Provided Potential Application for this compound Synthesis
FTIR Spectroscopy Functional group analysis, concentration of reactants and products. Monitoring the disappearance of C=O (aldehyde) and N-H (amine) stretches and the appearance of C=N and C-S stretches characteristic of the benzothiazole ring.
Raman Spectroscopy Molecular vibrations, complementary to FTIR, suitable for aqueous and solid samples. Tracking changes in the aromatic ring vibrations and the formation of the thiazole (B1198619) ring.
NMR Spectroscopy Detailed structural information, identification of intermediates and byproducts. Elucidating the reaction mechanism by identifying transient intermediates and quantifying their concentration over time.
UV-Vis Spectroscopy Electronic transitions, concentration of chromophoric species. Monitoring the formation of the conjugated benzothiazole system, which typically absorbs in the UV-Vis region.

The data obtained from these in-situ techniques can be used to develop more efficient and sustainable synthetic protocols for this compound and other benzothiazole derivatives. mdpi.com

Advanced Microscopy for Material Characterization

The morphological and structural properties of materials incorporating this compound are critical to their performance in various applications. Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging to characterize these materials at the micro- and nanoscale.

For instance, in the development of polymeric materials based on benzothiazole derivatives, SEM can be used to visualize the surface morphology, while TEM can reveal the internal structure and the dispersion of any additives. azooptics.comazom.com Characterization techniques such as FTIR spectroscopy, X-ray Diffraction (XRD), SEM, and UV–Vis Diffuse Reflectance Spectra (DRS) have been employed to analyze the structure of catalysts used in benzothiazole synthesis. bohrium.com

Table 2: Advanced Microscopy Techniques for Material Characterization

Microscopy Technique Information Provided Potential Application for this compound Based Materials
Scanning Electron Microscopy (SEM) Surface topography, morphology, and composition. Imaging the surface of polymer films or composite materials containing this compound to assess uniformity and detect defects.
Transmission Electron Microscopy (TEM) Internal structure, crystallography, and morphology at the nanoscale. Visualizing the dispersion of this compound within a polymer matrix or characterizing the structure of nanoparticles functionalized with this compound.
Atomic Force Microscopy (AFM) Three-dimensional surface topography at the nanoscale. Imaging the surface of thin films with high resolution to study their growth and morphology.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface. Determining the surface composition and bonding environment of materials containing this compound.

These advanced microscopy techniques are essential for establishing structure-property relationships in materials derived from this compound, guiding the design of new materials with tailored functionalities.

Exploration of New Non-Biological Applications

While benzothiazole derivatives have been extensively studied for their biological activities, their unique electronic and structural properties also make them promising candidates for a range of non-biological applications.

Energy Storage and Conversion Materials

The electron-rich nature of the benzothiazole ring system makes it an attractive component for materials used in energy storage and conversion devices, such as lithium-ion batteries and supercapacitors. The benzothiazole moiety can participate in redox reactions, enabling charge storage.

Recent research has explored the use of benzotriazole, a related heterocyclic compound, as an electrolyte additive in lithium-ion batteries, demonstrating improved electrochemical stability and cycling performance. researchgate.netresearchgate.net Similarly, benzothiazole derivatives could be incorporated into polymer-based electrolytes or used to modify electrode surfaces to enhance battery performance. In the realm of supercapacitors, benzoxazole (B165842) and benzimidazole-grafted graphene have shown high specific capacitance and good cycling stability, suggesting that benzothiazole-functionalized graphene could also be a promising electrode material. rsc.org The development of redox-active conjugated polymers with superior electrochemical performance is a promising direction for improving organic hybrid batteries. rsc.org

Table 3: Potential Applications of Benzothiazole Derivatives in Energy Storage

Application Role of Benzothiazole Derivative Potential Advantages
Lithium-Ion Batteries Electrolyte additive, component of polymer electrolyte, electrode surface modifier. Improved electrochemical stability, enhanced ionic conductivity, better cycling performance.
Supercapacitors Active electrode material, functional group on carbon-based materials. High specific capacitance, good cycling stability, enhanced energy and power density. mdpi.com
Organic Solar Cells Component of donor or acceptor materials. Tunable electronic properties, potential for high power conversion efficiencies. nih.gov

Further research into the synthesis and characterization of novel benzothiazole-containing polymers and composites is warranted to fully explore their potential in energy storage and conversion applications.

Environmental Remediation Technologies

Benzothiazole and its derivatives are considered emerging environmental contaminants due to their widespread use and persistence. acs.orggdut.edu.cn However, the same chemical properties that make them of interest for other applications can be harnessed for environmental remediation.

One promising area is the development of benzothiazole-based materials for the photocatalytic degradation of organic pollutants. For example, the photodegradation of benzothiazole in the presence of an α-Fe2O3/oxalate system under UV irradiation has been demonstrated to be an effective heterogeneous photo-Fenton-like system for its abatement in wastewater. nih.gov Benzothiazole derivatives could also be used to create novel photocatalysts with enhanced activity under visible light.

Another potential application is in the development of adsorbents for the removal of heavy metals from contaminated water. The nitrogen and sulfur atoms in the benzothiazole ring can act as binding sites for metal ions. rsc.orgresearchgate.netmdpi.comresearchgate.net By immobilizing this compound or similar compounds onto a solid support, it may be possible to create selective adsorbents for heavy metal remediation. The degradation of benzothiazole from wastewater has been successfully demonstrated in microbial electrolysis cells, indicating the potential for bioelectrochemical remediation approaches. researchgate.net

Table 4: Potential Applications of Benzothiazole Derivatives in Environmental Remediation

Application Role of Benzothiazole Derivative Mechanism
Photocatalytic Degradation Component of a photocatalyst. Generation of reactive oxygen species to break down organic pollutants.
Adsorption of Heavy Metals Functional group on an adsorbent material. Chelation of heavy metal ions through nitrogen and sulfur atoms.
Corrosion Inhibition Additive in protective coatings. Adsorption onto metal surfaces to form a protective layer. rsc.org

The versatility of the benzothiazole scaffold provides a rich platform for the design of new materials for a variety of environmental remediation technologies.

Table 5: List of Compound Names

Compound Name
This compound
2-thiocyanomethylthio-benzothiazole
2-mercapto-benzothiazole
2-hydroxybenzothiazole
benzothiazole-2-sulfonate
2-aminobenzothiazole (B30445)
2-(4-aminophenyl)benzothiazole

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-benzyl-4-ethylbenzo[d]thiazol-2-amine and its analogs?

  • Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 2-aminothiazole derivatives with benzyl halides in polar aprotic solvents (e.g., DMF) using triethylamine as a base facilitates nucleophilic substitution. Reaction optimization (6–12 hours at 80–100°C) and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) are critical. Intermediate characterization by ^1H NMR (benzyl CH₂ at δ 4.5–5.0 ppm) and ^13C NMR (thiazole C2 at ~165 ppm) confirms structural integrity .

Q. How should spectroscopic techniques validate the structure of this compound derivatives?

  • Answer : Use ^1H NMR to identify benzyl protons (δ 4.5–5.0 ppm) and aromatic resonances (δ 6.5–8.5 ppm). ^13C NMR confirms the thiazole C2 amine carbon (~165 ppm) and benzyl carbons (45–50 ppm). IR spectroscopy detects N-H stretches (~3400 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹). Discrepancies require re-evaluation of reaction conditions or byproduct analysis. HRMS provides exact mass validation .

Q. What are standard protocols for assessing the antimicrobial activity of thiazole derivatives?

  • Answer : Test compounds against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar dilution or broth microdilution (MIC determination). Include positive controls (e.g., ciprofloxacin) and solvent controls. Structural variations (e.g., chloro or methoxy substituents) enhance activity, as seen in N-((2-chlorophenyl)diphenylmethyl)thiazol-2-amine derivatives .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

  • Answer : Use B3LYP/6-31G* to compute HOMO-LUMO gaps (charge transfer propensity), electrostatic potential maps (reactivity sites), and thermodynamic stability. Incorporate solvent effects via the Polarizable Continuum Model (PCM). Validate with experimental UV-Vis or cyclic voltammetry data. Discrepancies may arise from solvent interactions or excited-state effects .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity?

  • Answer : Confirm purity via HPLC/elemental analysis. Perform molecular docking (AutoDock Vina) to assess binding modes. Synthesize analogs with systematic substituent variations (e.g., electron-withdrawing groups on benzyl) for SAR. For instance, tert-butyl groups at the thiazole 4-position improve antitumor activity, as in 5-(benzo[d][1,3]dioxol-5-ylmethyl) derivatives .

Q. How can X-ray crystallography determine the molecular conformation of this compound?

  • Answer : Grow single crystals via slow evaporation (ethanol/DCM). Collect diffraction data (Mo-Kα radiation, 100 K). Solve structures with SHELXT and refine with SHELXL. Validate geometry with PLATON; deviations >5° in bond angles suggest crystallization artifacts. Deposit data in CCDC for reproducibility .

Q. What quantum parameters correlate with corrosion inhibition efficiency?

  • Answer : Compute global reactivity descriptors (electronegativity, hardness) and local Fukui indices (reactive sites) via DFT. Adsorption energies (ΔE_ads) from Monte Carlo simulations predict inhibition strength. Experimental validation via potentiodynamic polarization in acidic media confirms trends .

Q. How to design SAR studies for antitumor efficacy enhancement?

  • Answer : Synthesize derivatives with substituents on benzyl (halogens) and thiazole (methyl/phenyl). Test cytotoxicity (MTT assays) against cancer lines (e.g., MCF-7). Develop QSAR models (CoMFA) using descriptors like logP and polar surface area. For example, bulky tert-butyl groups enhance activity in benzo[d][1,3]dioxol-5-ylmethyl analogs .

Methodological Notes

  • Synthesis Optimization : Vary catalysts (e.g., DMAP) and solvents (DMF vs. THF) to improve yields. Microwave-assisted synthesis reduces reaction times .
  • Data Contradictions : Cross-validate computational results with multiple functionals (e.g., M06-2X) and experimental techniques (e.g., UV-Vis) .
  • Biological Testing : Include cytotoxicity controls (e.g., healthy cell lines) to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.